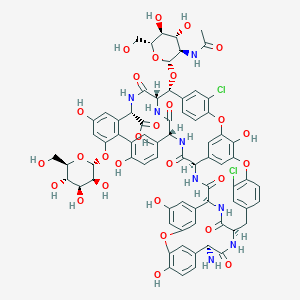
2,4,6-Trimethylbenzyl chloride
概要
説明
2,4,6-Trimethylbenzyl chloride, also known as α2-Chloroisodurene, is an organic compound with the molecular formula C10H13Cl. It is a derivative of mesitylene (1,3,5-trimethylbenzene) where one of the methyl groups is substituted by a chloromethyl group. This compound is primarily used in organic synthesis and has various applications in scientific research and industry .
作用機序
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2,4,6-Trimethylbenzyl chloride . For instance, its reactivity might be affected by the pH of the environment, and its stability could be influenced by temperature and light exposure.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 2,4,6-trimethylbenzyl chloride typically involves the chloromethylation of mesitylene. This process can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This ensures a consistent supply of the compound with high purity and yield .
化学反応の分析
Types of Reactions: 2,4,6-Trimethylbenzyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile such as an amine, alcohol, or thiol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium hydroxide, or amines are commonly used. The reaction is typically carried out in an organic solvent like ethanol or acetone at elevated temperatures.
Major Products Formed:
Nucleophilic Substitution: Products include 2,4,6-trimethylbenzyl alcohol, 2,4,6-trimethylbenzylamine, and 2,4,6-trimethylbenzylthiol.
Oxidation: Products include 2,4,6-trimethylbenzaldehyde and 2,4,6-trimethylbenzoic acid.
科学的研究の応用
2,4,6-Trimethylbenzyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying their structure and function.
Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other materials
類似化合物との比較
Benzyl Chloride: Similar in structure but lacks the three methyl groups on the benzene ring.
2,4,6-Trimethylbenzoyl Chloride: Contains a carbonyl group instead of a chloromethyl group.
2,4,6-Trichlorobenzyl Chloride: Contains three chlorine atoms on the benzene ring instead of methyl groups
Uniqueness: 2,4,6-Trimethylbenzyl chloride is unique due to the presence of three methyl groups on the benzene ring, which provides steric hindrance and influences its reactivity.
特性
IUPAC Name |
2-(chloromethyl)-1,3,5-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl/c1-7-4-8(2)10(6-11)9(3)5-7/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRGEIXQCZHICP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166435 | |
| Record name | 2,4,6-Trimethylbenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; mp = 36-38 deg C; [Alfa Aesar MSDS] | |
| Record name | 2,4,6-Trimethylbenzyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19459 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1585-16-6 | |
| Record name | 2,4,6-Trimethylbenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1585-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trimethylbenzyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001585166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1585-16-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405484 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-Trimethylbenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trimethylbenzyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.947 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,4,6-Trimethylbenzyl chloride particularly interesting for carbocationic polymerization?
A1: Research indicates that this compound, in conjunction with titanium tetrachloride (TiCl4) and N,N-dimethylacetamide, can initiate the living carbocationic polymerization of isobutylene. [] This is significant because it enables the creation of well-defined polyisobutylene (PIB) with specific end groups. [] The "living" nature of this polymerization is key as it allows for excellent control over the polymer's molecular weight and architecture.
Q2: How does the initiation process using this compound compare to other initiators?
A2: Studies have shown that initiation using this compound in this system is relatively slow compared to some other initiators used in carbocationic polymerization. [] This "slow initiation" can be advantageous as it allows researchers to better control the polymerization process and synthesize polymers with targeted properties. Kinetic analysis of the polymerization using this compound provides valuable information about the ratio of initiation and propagation rates, which helps in understanding the polymerization mechanism. []
Q3: What are the potential applications of polyisobutylene synthesized using this compound?
A3: The controlled polymerization of isobutylene using this compound opens doors to creating "telechelic" polyisobutylenes. [] These polymers have reactive groups at both ends, making them ideal for further modifications and the creation of block copolymers. This has significant implications for developing new materials with tailored properties, such as adhesives, sealants, and additives for lubricants.
Q4: How is this compound synthesized?
A4: this compound can be produced through the chloromethylation of 1,3,5-trimethylbenzene (mesitylene). [] This reaction typically involves reacting mesitylene with paraformaldehyde and hydrogen chloride, leading to the substitution of a chloromethyl group onto the aromatic ring. The reaction profile and product formation can be monitored using techniques like High Performance Liquid Chromatography (HPLC). []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















